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Compound of Interest

Compound Name: Methylphenyldiethoxysilane

Cat. No.: B1581791 Get Quote

Methylphenyldiethoxysilane (MPDES) is a pivotal organosilicon monomer, valued for its

unique combination of methyl, phenyl, and hydrolyzable ethoxy groups. Its applications range

from serving as a precursor for advanced silicone polymers and resins to acting as a

crosslinker and coupling agent in high-performance materials.[1] The precise molecular

architecture of MPDES dictates the ultimate properties of these materials, including thermal

stability, oxidation resistance, and mechanical strength.[1] Consequently, rigorous analytical

characterization is not merely a quality control measure but a fundamental necessity for

ensuring performance, optimizing reaction synthesis, and advancing materials science. This

guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive

identification and structural elucidation of Methylphenyldiethoxysilane, grounded in first

principles and validated methodologies.

Molecular Structure and Physicochemical
Properties
A thorough analysis begins with a clear understanding of the molecule's structure and

fundamental properties.
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Caption: Molecular structure of Methylphenyldiethoxysilane.
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Property Value Source

CAS Number 775-56-4 [2]

Molecular Formula C₁₁H₁₈O₂Si Derived

Molecular Weight 210.35 g/mol Derived

Boiling Point 233 °C at 760 mmHg N/A

Density 0.96 g/cm³ N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy provides an unparalleled, atom-level view of the molecular structure by

probing the magnetic environments of ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Analysis
Proton NMR is the first-line technique for confirming the presence and connectivity of the

methyl, phenyl, and ethoxy groups.

Experimental Protocol:

Sample Preparation: Dissolve ~10-20 mg of Methylphenyldiethoxysilane in ~0.6 mL of

deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for

organosilanes and its well-defined residual solvent peak (~7.26 ppm) for spectral

referencing.[3]

Internal Standard: Add a small drop of tetramethylsilane (TMS) as the internal reference

standard (δ = 0.00 ppm).

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of

~3-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8-16 scans is typically

sufficient for a high signal-to-noise ratio.
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Interpretation and Expected Spectrum: The spectrum is expected to show four distinct signals

corresponding to the different proton environments. The electron-withdrawing nature of the

oxygen and phenyl groups, and the electropositive silicon atom, are the primary determinants

of the chemical shifts.
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Assignment
Expected δ
(ppm)

Multiplicity Integration Rationale

Si-CH₃ ~0.2-0.4 Singlet (s) 3H

The methyl

protons are

directly attached

to silicon, placing

them in a highly

shielded, upfield

environment.[2]

-O-CH₂-CH₃ ~1.2-1.3 Triplet (t) 6H

These methyl

protons are

coupled to the

adjacent

methylene (-

CH₂-) group,

resulting in a

triplet (n+1 = 2+1

= 3).

-O-CH₂-CH₃ ~3.8-3.9 Quartet (q) 4H

The methylene

protons are

deshielded by

the adjacent

oxygen atom.

They are coupled

to the three

protons of the

methyl group,

splitting the

signal into a

quartet (n+1 =

3+1 = 4).

Si-C₆H₅ ~7.3-7.6 Multiplet (m) 5H The aromatic

protons appear

far downfield due

to the anisotropic
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effect of the ring

current. The

ortho, meta, and

para protons will

have slightly

different

chemical shifts,

resulting in a

complex

multiplet.[4]

¹³C NMR Analysis
Carbon NMR confirms the carbon skeleton of the molecule.

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75

MHz for a 300 MHz instrument).

Parameters: Employ a standard proton-decoupled pulse sequence to simplify the spectrum,

yielding a single peak for each unique carbon. A longer relaxation delay (5-10 seconds) or

the use of a relaxation agent may be necessary to accurately quantify quaternary carbons,

although it is not critical for simple identification.

Interpretation and Expected Spectrum: Six distinct signals are expected in the proton-

decoupled spectrum.
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Assignment Expected δ (ppm) Rationale

Si-CH₃ ~ -5 to 0

The silicon-bound methyl

carbon is highly shielded and

appears upfield, often at a

negative chemical shift relative

to TMS.[5]

-O-CH₂-CH₃ ~18-20

Standard aliphatic methyl

carbon, slightly deshielded by

the proximity of the ethoxy

group.

-O-CH₂-CH₃ ~58-60

This methylene carbon is

significantly deshielded due to

its direct attachment to the

electronegative oxygen atom.

[5]

C-para (Phenyl) ~128-129

Aromatic carbons appear in

the characteristic 120-140 ppm

range. Specific assignments

require advanced 2D NMR

techniques but fall within this

predictable window.[6]

C-meta (Phenyl) ~130-131

Similar to the para carbon, with

slight variation due to distance

from the silicon substituent.[6]

C-ortho/ipso (Phenyl) ~134-138

The ortho and ipso (silicon-

bound) carbons are typically

the most deshielded in the

phenyl ring. The ipso carbon

signal is often broader and of

lower intensity.

²⁹Si NMR Analysis
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²⁹Si NMR provides direct information about the silicon center, which is crucial for studying

reactions involving the Si-O or Si-C bonds.

Experimental Protocol:

Sample Preparation: A more concentrated sample (~50-100 mg/mL) is advisable due to the

low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si nucleus, which results

in low sensitivity.[7]

Instrumentation: Acquire on a high-field spectrometer equipped with a broadband probe.

Parameters: Use a pulse sequence like INEPT or DEPT, which transfers polarization from

protons to silicon, significantly enhancing signal intensity.[8] Alternatively, a simple pulse-

acquire experiment with a long relaxation delay (e.g., 60s) and a large number of scans is

required.

Interpretation and Expected Spectrum: Silicon chemical shifts are highly sensitive to the nature

of the substituents. For a silicon atom in a C₂(OR)₂Si configuration (where C is an alkyl or aryl

group), the chemical shift is expected in the range of -20 to -40 ppm.[9] This distinguishes it

clearly from other silanes like tetraethoxysilane (TEOS, ~-82 ppm) or methyltriethoxysilane

(MTES, ~-54 to -56 ppm).[9]

Vibrational Spectroscopy: Probing Functional
Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide rapid

confirmation of the key functional groups within the molecule by probing their characteristic

vibrational frequencies.[10]

Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is particularly sensitive to polar bonds, making it ideal for identifying the Si-O-C and

aromatic C-H linkages.

Experimental Protocol:
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Sample Preparation: As MPDES is a liquid, the simplest method is to place a single drop of

the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to

form a thin film.

Background Collection: Record a background spectrum of the clean, empty spectrometer.

Sample Analysis: Place the prepared sample in the IR beam path and collect the spectrum.

Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient.

Interpretation and Key Absorbance Bands:
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Wavenumber
(cm⁻¹)

Assignment Intensity Rationale

3100-3000 Aromatic C-H Stretch Medium-Weak

Characteristic

stretching vibration of

sp² C-H bonds in the

phenyl ring.[11]

2975-2850 Aliphatic C-H Stretch Strong

Symmetric and

asymmetric stretching

of C-H bonds in the

methyl and ethoxy

groups.[11]

1430 Si-Phenyl (Si-C₆H₅) Sharp, Medium

A characteristic, sharp

band indicative of a

phenyl group directly

attached to a silicon

atom.[10]

1240 Si-CH₃ Strong

Symmetric

deformation

("umbrella" mode) of

the methyl group

attached to silicon.

1100-1070 Si-O-C Stretch Very Strong, Broad

The most prominent

feature in the

spectrum,

corresponding to the

asymmetric stretching

of the Si-O-C linkage

of the ethoxy groups.

[10]

~730 & ~700
Phenyl C-H Out-of-

Plane Bend
Strong

These strong bands

indicate a

monosubstituted

benzene ring.[10]
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Raman Spectroscopy
Raman spectroscopy excels at detecting symmetric and non-polar bonds, providing

complementary information to FTIR, especially for the Si-C and C-C bonds of the phenyl ring.

[12]

Experimental Protocol:

Sample Preparation: Place a small amount of the liquid sample in a glass vial or NMR tube.

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm to

minimize fluorescence).

Data Acquisition: Focus the laser on the sample and collect the scattered light. Acquisition

times will vary depending on laser power and detector sensitivity.

Interpretation and Key Raman Shifts:
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Raman Shift (cm⁻¹) Assignment Intensity Rationale

~3060 Aromatic C-H Stretch Strong

The symmetric C-H

stretch of the phenyl

ring is often stronger

in Raman than in IR.

~1600
Phenyl Ring C=C

Stretch
Strong

A characteristic

stretching vibration of

the aromatic ring

skeleton.

~1000
Phenyl Ring Breathing

Mode
Very Strong

A highly symmetric

and characteristic

vibration of the

monosubstituted

benzene ring, often

the strongest peak in

the spectrum.

~700-600
Si-C (Alkyl & Phenyl)

Stretch
Medium-Strong

The symmetric

stretching vibrations of

the Si-CH₃ and Si-

Phenyl bonds are

readily observed in

the Raman spectrum.

[13]

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the definitive molecular weight and offers structural insights

through the analysis of fragmentation patterns.

Experimental Protocol:

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for a

volatile liquid like MPDES.
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GC Separation: Inject a dilute solution of the sample (e.g., in dichloromethane) into the GC.

A standard non-polar column (e.g., DB-5) can be used. The GC separates the analyte from

any impurities or solvent.

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a hard ionization

technique that provides reproducible fragmentation patterns useful for library matching and

structural analysis.[14]

Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight

(TOF) analyzer.

Interpretation and Fragmentation Pathway: The analysis focuses on identifying the molecular

ion (M⁺) and its characteristic fragment ions.

[C₆H₅(CH₃)Si(OCH₂CH₃)₂]⁺·
m/z = 210

[C₆H₅(CH₃)Si(OCH₂CH₃)]⁺
m/z = 165

- OCH₂CH₃ (45)

[C₆H₅Si(OCH₂CH₃)₂]⁺
m/z = 195

- CH₃ (15)

[C₆H₅(CH₃)Si(OH)]⁺
m/z = 137

- C₂H₄ (28)

[C₆H₅Si]⁺
m/z = 105

- 2x(OCH₂CH₃)

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for MPDES under EI-MS.

Expected Key Ions:
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m/z Ion Formula Identity Rationale

210 [C₁₁H₁₈O₂Si]⁺ Molecular Ion (M⁺)

Confirms the

molecular weight of

the compound. May

be of low abundance.

195 [C₁₀H₁₅O₂Si]⁺ [M - CH₃]⁺

Loss of the silicon-

bound methyl group, a

common

fragmentation for

methylsilanes.

165 [C₉H₁₃OSi]⁺ [M - OCH₂CH₃]⁺

Loss of an ethoxy

radical is a very

favorable

fragmentation

pathway, often leading

to the base peak.

137 [C₇H₉OSi]⁺
[M - OCH₂CH₃ -

C₂H₄]⁺

Subsequent loss of

ethylene from the m/z

165 fragment via a

rearrangement.

105 [C₆H₅Si]⁺ [C₆H₅Si]⁺

A common fragment in

phenyl-containing

silanes.

Integrated Analytical Workflow
For comprehensive and self-validating analysis, these techniques should be employed in a

logical sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Foundational & Exploratory

Check Availability & Pricing
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